
Methyl 2-(4-ethynylphenoxy)acetate
概要
説明
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(4-ethynylphenoxy)acetate” were not found, related compounds have been synthesized using various methods. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study optimized the synthesis of methyl acetate from acetic acid and methanol using microwave-assisted esterification .科学的研究の応用
1. Synthesis and Structural Analysis
The compound has been utilized in the synthesis of complex organic structures. For instance, Luna et al. (2009) synthesized new 1,8-dioxooctahydroxanthenes with various substituents, including the molecular structure of methyl 2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetate. This study highlights the compound's role in complex organic syntheses and its structural analysis through X-ray molecular structure solving (Luna et al., 2009).
2. Enzymatic Hydrolysis in Drug Synthesis
Methyl 2-(4-ethynylphenoxy)acetate has been applied in the enzymatic hydrolysis step in the synthesis of prototype drugs. Bevilaqua et al. (2004) demonstrated its use in the final step of producing a new anti-asthma drug, highlighting the compound's role in innovative drug synthesis via enzymatic processes (Bevilaqua et al., 2004).
3. Organic Chemistry and Drug Intermediates
In organic chemistry, this compound is crucial for preparing drug intermediates. For example, Min (2015) discussed its use in an organic experiment design for a drug intermediate, showing its importance in educational settings and practical applications in drug development (Min, 2015).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-(4-ethynylphenoxy)acetate” was not found, it’s important to handle all chemical compounds with care. For example, methyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .
作用機序
Target of Action
Methyl 2-(4-ethynylphenoxy)acetate is a potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases . LYP is a critical regulator of T cell activation and is implicated in a variety of autoimmune diseases, making it a potential therapeutic target .
Mode of Action
This inhibition disrupts the normal signaling pathways in T cells, potentially reducing the overactive immune response seen in autoimmune diseases .
Biochemical Pathways
The inhibition of LYP affects the T cell receptor signaling pathway, a critical pathway in the immune response. By inhibiting LYP, Methyl 2-(4-ethynylphenoxy)acetate may modulate T cell activation and proliferation, thereby influencing the immune response . The exact downstream effects of this modulation depend on the specific context of the immune response and the nature of the autoimmune disease being targeted.
Pharmacokinetics
The pharmacokinetics of Methyl 2-(4-ethynylphenoxy)acetate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .
Result of Action
The primary result of Methyl 2-(4-ethynylphenoxy)acetate’s action is the modulation of the immune response through the inhibition of LYP. This can lead to a reduction in the symptoms of autoimmune diseases, where the immune system mistakenly attacks the body’s own cells .
特性
IUPAC Name |
methyl 2-(4-ethynylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-9-4-6-10(7-5-9)14-8-11(12)13-2/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFIOCFEUMZSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethynylphenoxy)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

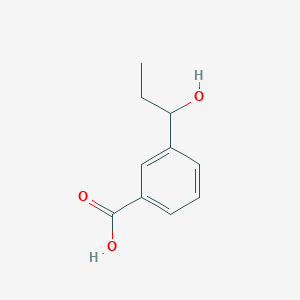
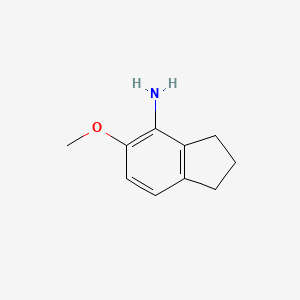
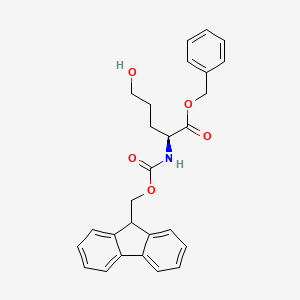

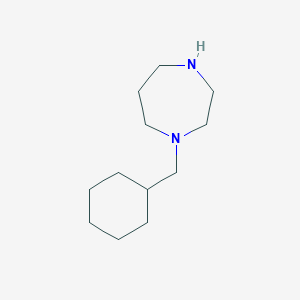
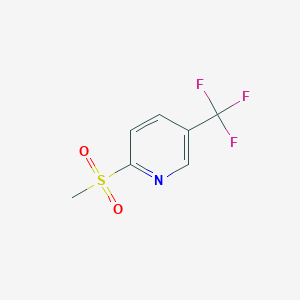
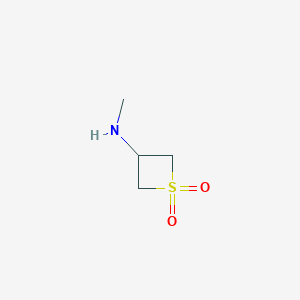
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
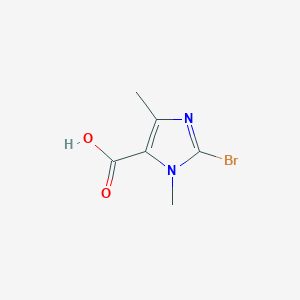
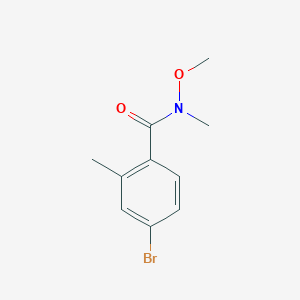
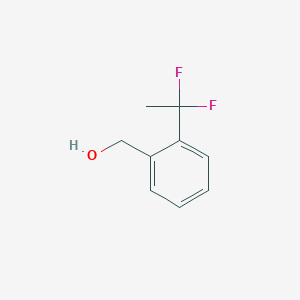
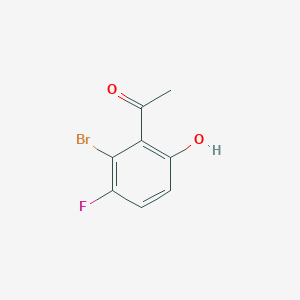

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)